molecular formula C6H4BrN3 B1375682 6-Bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 934560-92-6

6-Bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1375682
M. Wt: 198.02 g/mol
InChI Key: GRLXWXRTASHOBS-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazolo ring fused with a pyridine ring, with a bromine atom attached to the 6th carbon of the fused ring system .


Chemical Reactions Analysis

The literature data on microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, including multicomponent reactions and synthesis of pyrazolo[3,4-b]-pyridines which are fragments of polycyclic structures, have been summarized .


Physical And Chemical Properties Analysis

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Application as TRK Inhibitors

  • Summary of the Application: 6-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
  • Methods of Application: The derivatives were synthesized based on scaffold hopping and computer-aided drug design . The activities of these compounds to inhibit TRKA were evaluated .
  • Results or Outcomes: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

2. Biomedical Applications

  • Summary of the Application: 1H-Pyrazolo[3,4-b]pyridines, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, have been synthesized for various biomedical applications .
  • Methods of Application: The synthesis methods vary, starting from both a preformed pyrazole or pyridine .
  • Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

3. PPARα Activation

  • Summary of the Application: 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . PPARα is a ligand-dependent transcriptional factor involved in lipid and glucose metabolism, adipogenesis, and inflammation .
  • Methods of Application: The binding of a PPARα agonist to the ligand-binding pocket induces a conformational change in helix 12 (H12, also known as AF-2 helix) and organizes the AF-2 surface .
  • Results or Outcomes: This process provides insight into the design of molecules for treating dyslipidemia .

4. Photophysical Properties

  • Summary of the Application: 1H-pyrazolo-[3,4-b]pyridine has been used in the synthesis of polycyclic heterocycles .
  • Methods of Application: The synthesis involves using ketones as a condensation partner .
  • Results or Outcomes: This method has been used to study the photophysical properties of the resulting compounds .

5. Anxiolytic Drugs

  • Summary of the Application: Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, have been studied for their potential use in anxiolytic drugs .
  • Methods of Application: The derivatives are synthesized and then tested for their anxiolytic properties .
  • Results or Outcomes: These compounds have shown a wide range of pharmacological properties and are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate, and a drug for the treatment of pulmonary hypertension riociguat .

6. Inhibitory Effect

  • Summary of the Application: Novel compounds of pyrazolo[3,4-b]pyridine have been tested for their inhibitory effect .
  • Methods of Application: The compounds are synthesized and their inhibitory effect is evaluated by comparing their IC50 values with that of sorafenib .
  • Results or Outcomes: All the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, have been synthesized and evaluated as TRK inhibitors . These compounds have potential for further exploration in the field of medicinal chemistry .

properties

IUPAC Name

6-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXWXRTASHOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743696
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrazolo[3,4-b]pyridine

CAS RN

934560-92-6
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Kuntz, JE Campbell, H Keilhack… - Journal of medicinal …, 2016 - ACS Publications
Posttranslational methylation of histones plays a critical role in gene regulation. Misregulation of histone methylation can lead to oncogenic transformation. Enhancer of Zeste …
Number of citations: 132 pubs.acs.org

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